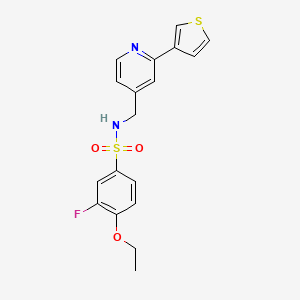

4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule with the molecular formula C18H17FN2O3S2 and a molecular weight of 392.46. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

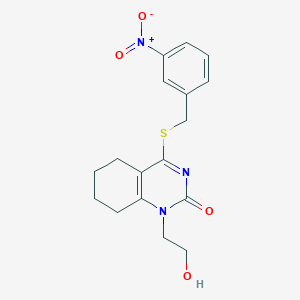

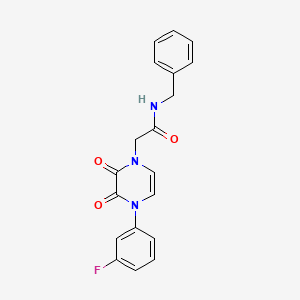

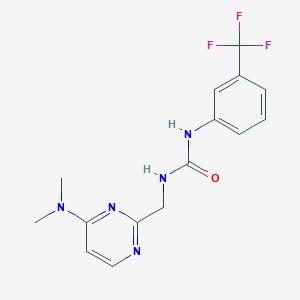

Molecular Structure Analysis

The molecule consists of a thiophene ring attached to a pyridine ring via a methylene bridge. The pyridine ring is further connected to a benzenesulfonamide moiety. The benzene ring carries an ethoxy group and a fluorine atom.Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The compound’s structural features, including the fluoro and sulfonamide moieties, make it an interesting candidate for drug design. Researchers can explore its potential as a lead compound for developing novel pharmaceuticals. For instance, modifications to its core structure could yield potent inhibitors targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, or metabolic disorders .

Anti-Inflammatory and Analgesic Agents

Given its sulfonamide group, this compound might exhibit anti-inflammatory and analgesic properties. Researchers could investigate its effects on inflammatory pathways, pain modulation, and potential applications in managing chronic pain conditions .

Antifibrotic Agents

The thiophene and pyridine moieties suggest potential antifibrotic activity. Investigating its effects on fibroblast proliferation, collagen deposition, and tissue remodeling could lead to insights for treating fibrotic diseases, such as liver fibrosis or pulmonary fibrosis .

Radical Chemistry and Synthetic Methods

The radical approach used for protodeboronation of alkyl boronic esters (as seen in this compound) is valuable in synthetic chemistry. Researchers can explore its use in other transformations, such as alkene hydromethylation or C–C bond-forming reactions. This compound’s stability and reactivity profile could inspire new synthetic methodologies .

Agrochemicals and Pest Control

Fluorinated compounds often find applications in agrochemicals due to their bioactivity and stability. Researchers might investigate whether this compound exhibits pesticidal or herbicidal properties. Its unique structure could lead to the development of environmentally friendly alternatives for crop protection.

Material Science and Functional Materials

The combination of fluoro, thiophene, and pyridine groups suggests potential applications in material science. Researchers could explore its use as a building block for functional materials, such as conducting polymers, sensors, or optoelectronic devices. Its stability and electronic properties make it intriguing for various material applications .

Orientations Futures

The future directions for this compound could involve further exploration of its therapeutic properties given the known biological activity of thiophene derivatives . Additionally, development of more efficient synthesis methods, particularly involving the protodeboronation of pinacol boronic esters, could be a valuable area of research .

Propriétés

IUPAC Name |

4-ethoxy-3-fluoro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3S2/c1-2-24-18-4-3-15(10-16(18)19)26(22,23)21-11-13-5-7-20-17(9-13)14-6-8-25-12-14/h3-10,12,21H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPGMXYTAYKXAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-3-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-8-methoxy-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B2757878.png)

![N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2757879.png)

![1-[(4-Methylphenyl)methyl]-2-propylbenzimidazole](/img/structure/B2757883.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2757887.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-benzylsulfanylethanone](/img/structure/B2757890.png)

![N,N-dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B2757895.png)

![2-methyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2757899.png)

![5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2757900.png)